![molecular formula C22H16FN3O2 B12576311 N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide CAS No. 642085-25-4](/img/structure/B12576311.png)
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a naphthalene core, a fluorinated phenyl ring, and a pyrazine moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide typically involves multiple steps, including the formation of the naphthalene core, the introduction of the fluorinated phenyl ring, and the attachment of the pyrazine moiety. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction is often used to form the carbon-carbon bonds between the naphthalene core and the fluorinated phenyl ring.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrazinamide: A first-line drug used in tuberculosis therapy.
Uniqueness
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide is unique due to its specific structural features, such as the combination of a naphthalene core, a fluorinated phenyl ring, and a pyrazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
642085-25-4 |
|---|---|
Formule moléculaire |
C22H16FN3O2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H16FN3O2/c23-20-8-7-19(12-18(20)14-28-21-13-24-9-10-25-21)26-22(27)17-6-5-15-3-1-2-4-16(15)11-17/h1-13H,14H2,(H,26,27) |
Clé InChI |
SCXZUGSAGFVRTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)


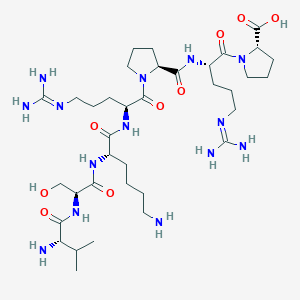
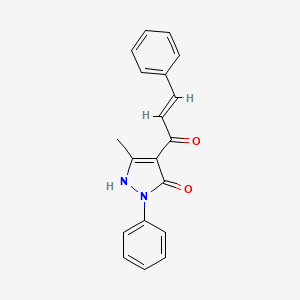
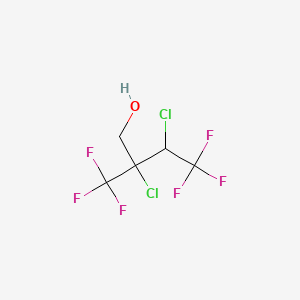
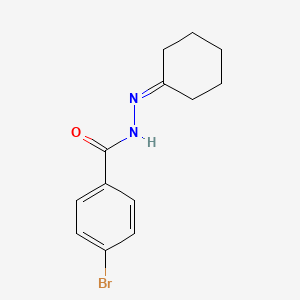
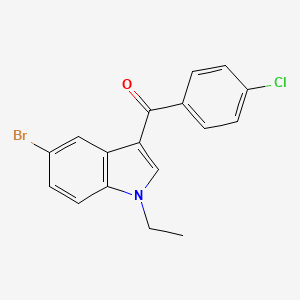
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
